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Compound of Interest

Compound Name: 2-((Tosyloxy)amino)ethanamine

Cat. No.: B066805 Get Quote

An In-depth Technical Guide to N-(2-aminoethyl)-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-4-

methylbenzenesulfonamide, a key chemical intermediate in pharmaceutical development. The

document is intended for researchers, scientists, and professionals in the field of drug

discovery and development.

Chemical Identity and Properties
The IUPAC name for the compound often referred to as (2-aminoethylamino) 4-

methylbenzenesulfonate is N-(2-aminoethyl)-4-methylbenzenesulfonamide.[1] It belongs to the

class of organic compounds known as benzenesulfonamides, which contain a sulfonamide

group attached to a benzene ring.

Table 1: Chemical and Physical Properties of N-(2-aminoethyl)-4-methylbenzenesulfonamide
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Property Value Source

IUPAC Name
N-(2-aminoethyl)-4-

methylbenzenesulfonamide
[1]

CAS Number 14316-16-6 [1]

Molecular Formula C9H14N2O2S [1]

Molecular Weight 214.29 g/mol [1]

Appearance White to off-white solid [2]

Melting Point 122-126 °C

Boiling Point (Predicted) 363.1 ± 52.0 °C

Density (Predicted) 1.214 ± 0.06 g/cm³

pKa (Predicted) 11.24 ± 0.10 [2]

Solubility

Moderately soluble in polar

organic solvents (e.g., ethanol,

acetone); limited solubility in

water.

[3]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of N-(2-aminoethyl)-4-

methylbenzenesulfonamide is not readily available in the reviewed literature, a general and

plausible synthetic route can be derived from established methods for analogous sulfonamides.

A common approach involves the reaction of p-toluenesulfonyl chloride with an excess of

ethylenediamine.

Proposed Experimental Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a

mechanical stirrer, and a thermometer, dissolve ethylenediamine in a suitable anhydrous

solvent such as dichloromethane or tetrahydrofuran. The flask should be cooled in an ice-

water bath to maintain a low temperature.
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Addition of p-Toluenesulfonyl Chloride: Dissolve p-toluenesulfonyl chloride in the same

anhydrous solvent and add it dropwise to the cooled ethylenediamine solution with vigorous

stirring. The rate of addition should be controlled to maintain the reaction temperature below

10 °C.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm

to room temperature and continue stirring for several hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is typically washed with water to remove

excess ethylenediamine and its hydrochloride salt. The organic layer is then washed with a

saturated sodium bicarbonate solution and brine.

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or

magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the

crude product. The crude N-(2-aminoethyl)-4-methylbenzenesulfonamide can be further

purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl

acetate/hexane.
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Caption: Proposed synthesis workflow for N-(2-aminoethyl)-4-methylbenzenesulfonamide.

Applications in Drug Development
N-(2-aminoethyl)-4-methylbenzenesulfonamide serves as a valuable building block in the

synthesis of more complex molecules with therapeutic potential. Its structural features,
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particularly the primary amine and the sulfonamide group, allow for further chemical

modifications.

Intermediate for Hypoglycemic Agents
This compound is a key intermediate in the synthesis of sulfonylurea drugs, which are widely

used as oral hypoglycemic agents for the treatment of type 2 diabetes.[4] Prominent examples

of drugs synthesized using this or a very similar precursor include Glipizide and Glimepiride.

Scaffold for Enzyme Inhibitors
The structurally related compound, 4-(2-aminoethyl)benzenesulfonamide, has been extensively

used as a scaffold for the development of potent enzyme inhibitors, particularly targeting

carbonic anhydrases (CAs).[5][6] CAs are a family of metalloenzymes that play crucial roles in

various physiological and pathological processes. The sulfonamide moiety is a key

pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.

Derivatives of 4-(2-aminoethyl)benzenesulfonamide have shown significant inhibitory activity

against various CA isoforms, including those that are overexpressed in certain types of cancer

(e.g., CA IX and XII), making them attractive targets for anticancer drug development.[5]
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Caption: Role as a scaffold for developing enzyme inhibitors.

Spectral Data
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While specific spectral data is not available in the public domain, typical characteristic peaks

can be predicted based on the structure of N-(2-aminoethyl)-4-methylbenzenesulfonamide.

Table 2: Predicted Spectral Data

Spectrum Predicted Peaks

¹H NMR

- Aromatic protons (AA'BB' system): ~7.3-7.8

ppm- Methylene protons adjacent to

sulfonamide nitrogen: ~3.0-3.2 ppm- Methylene

protons adjacent to primary amine: ~2.7-2.9

ppm- Methyl protons on the aromatic ring: ~2.4

ppm- Amine and sulfonamide protons: Broad

signals, variable chemical shift

¹³C NMR

- Aromatic carbons: ~127-144 ppm- Methylene

carbon adjacent to sulfonamide nitrogen: ~45

ppm- Methylene carbon adjacent to primary

amine: ~42 ppm- Methyl carbon: ~21 ppm

FT-IR (cm⁻¹)

- N-H stretching (amine and sulfonamide):

~3300-3400- C-H stretching (aromatic and

aliphatic): ~2850-3100- S=O stretching

(asymmetric and symmetric): ~1330 and ~1150-

S-N stretching: ~900

Safety Information
N-(2-aminoethyl)-4-methylbenzenesulfonamide is classified with the GHS07 pictogram and the

signal word "Warning". The hazard statements indicate that it is harmful if swallowed, causes

skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate

personal protective equipment, including gloves, eye protection, and a dust mask, should be

used when handling this compound.[7] It should be stored in a cool, dark place under an inert

atmosphere.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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